

Introduction: The Indazole Scaffold in Modern Chemistry

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **3,5-Dichloro-1H-indazole**

Cat. No.: **B1361845**

[Get Quote](#)

Indazole, a bicyclic heteroaromatic compound formed by the fusion of a benzene and a pyrazole ring, represents a privileged scaffold in medicinal chemistry and materials science.[\[1\]](#) [\[2\]](#)[\[3\]](#) Its unique structural and electronic properties allow for diverse functionalization, making it a cornerstone for the development of novel therapeutic agents.[\[3\]](#) The indazole core exists in two primary tautomeric forms: the thermodynamically more stable 1H-indazole and the 2H-indazole.[\[1\]](#)[\[3\]](#)[\[4\]](#) This guide focuses specifically on **3,5-Dichloro-1H-indazole**, a key synthetic intermediate whose dichloro-substitution pattern provides a versatile platform for constructing complex molecular architectures, particularly in the realm of kinase inhibitor development.[\[4\]](#)[\[5\]](#)

This document serves as a technical resource for researchers, scientists, and drug development professionals, offering a comprehensive overview of the structural formula, physicochemical properties, synthesis, reactivity, and applications of **3,5-Dichloro-1H-indazole**.

PART 1: Structural Elucidation and Physicochemical Properties

The fundamental identity of a chemical compound is defined by its structure and physical characteristics. **3,5-Dichloro-1H-indazole** is a solid, typically appearing as a white to light yellow or cream-colored crystalline powder.[\[6\]](#)

Molecular Structure

The structure consists of a fused indazole ring system with chlorine atoms substituted at positions 3 and 5. The "1H" designation indicates that the nitrogen atom at position 1 of the pyrazole ring bears a hydrogen atom.

Caption: Chemical structure of **3,5-Dichloro-1H-indazole**.

Physicochemical Data Summary

The key identifying and physical properties of **3,5-Dichloro-1H-indazole** are summarized below for quick reference.

Property	Value	Source(s)
CAS Number	36760-20-0	[6] [7] [8]
Molecular Formula	C ₇ H ₄ Cl ₂ N ₂	[6] [8] [9]
Molecular Weight	187.03 g/mol	[6] [8]
Appearance	White to cream solid	[6]
Melting Point	240 °C	[6]
Boiling Point	331.7 ± 22.0 °C at 760 mmHg	[6]
Water Solubility	Sparingly soluble (0.26 g/L at 25°C)	[6] [8]
XLogP3	3.49	[6]
InChI Key	QQZISIWJMCCCNH-UHFFFAOYSA-N	[8]

Spectroscopic Profile

While a dedicated, published spectrum for this specific molecule is not available in the initial search, its spectroscopic characteristics can be predicted based on its structure and data from analogous indazole compounds.[\[10\]](#)[\[11\]](#)[\[12\]](#)

- ¹H NMR: The proton NMR spectrum is expected to be relatively simple. The N-H proton of the indazole ring would likely appear as a broad singlet at a high chemical shift (>10 ppm),

especially in a solvent like DMSO-d₆.^{[13][14]} The aromatic region would show signals for the three protons on the benzene ring. Due to the substitution pattern, these protons would appear as distinct signals, likely multiplets or doublets, with chemical shifts influenced by the electron-withdrawing effects of the chlorine atoms and the fused pyrazole ring.

- ¹³C NMR: The carbon NMR spectrum would display seven distinct signals. The carbons bearing the chlorine atoms (C3 and C5) would be significantly influenced, appearing at specific chemical shifts. The other aromatic carbons and the carbons of the pyrazole ring would also have characteristic resonances.^{[10][14]}
- Mass Spectrometry (MS): The mass spectrum would show a characteristic molecular ion peak (M⁺) cluster. Due to the presence of two chlorine atoms, the isotopic pattern would be a distinctive feature, with peaks at m/z corresponding to the combinations of ³⁵Cl and ³⁷Cl isotopes, providing clear confirmation of the dichloro-substitution.^[9]

PART 2: Synthesis and Mechanistic Considerations

The synthesis of substituted indazoles can be achieved through various strategies, including cycloaddition reactions and intramolecular cyclizations.^{[15][16][17]} For **3,5-Dichloro-1H-indazole**, a common and direct approach involves the electrophilic chlorination of the parent 1H-indazole scaffold.

Synthetic Pathway: Electrophilic Chlorination

The chlorination of 1H-indazole in an acidic medium can non-regioselectively yield a mixture of chlorinated products, including 3-chloro-, 3,5-dichloro-, and 3,5,7-trichloro-1H-indazoles.^[1] Controlling the stoichiometry of the chlorinating agent and the reaction conditions is crucial for maximizing the yield of the desired 3,5-dichloro product.

Caption: General workflow for the synthesis of **3,5-Dichloro-1H-indazole**.

Causality in Experimental Design

- Acid Medium: The use of an acid medium serves to protonate the indazole ring, activating it towards electrophilic attack. However, the choice of acid and its concentration must be carefully managed. The pyrazole portion of the indazole is electron-rich and susceptible to electrophilic attack, particularly at the C3 position.

- Chlorinating Agent: Strong chlorinating agents like sulfonyl chloride (SO_2Cl_2) or even sodium hypochlorite in acid are used to introduce chlorine atoms onto the ring.[1] The benzene ring is less reactive than the pyrazole ring, but the presence of an activating group (the fused pyrazole) directs substitution. The C5 and C7 positions are typically the most susceptible to electrophilic attack on the benzene portion of the indazole ring.
- Reaction Control: The formation of multiple products (mono-, di-, and tri-chlorinated) is a common challenge.[1] Therefore, careful control of temperature, reaction time, and the molar ratio of the chlorinating agent is essential to favor the formation of the 3,5-dichloro derivative. Subsequent purification by methods such as column chromatography or recrystallization is almost always necessary to isolate the desired product.

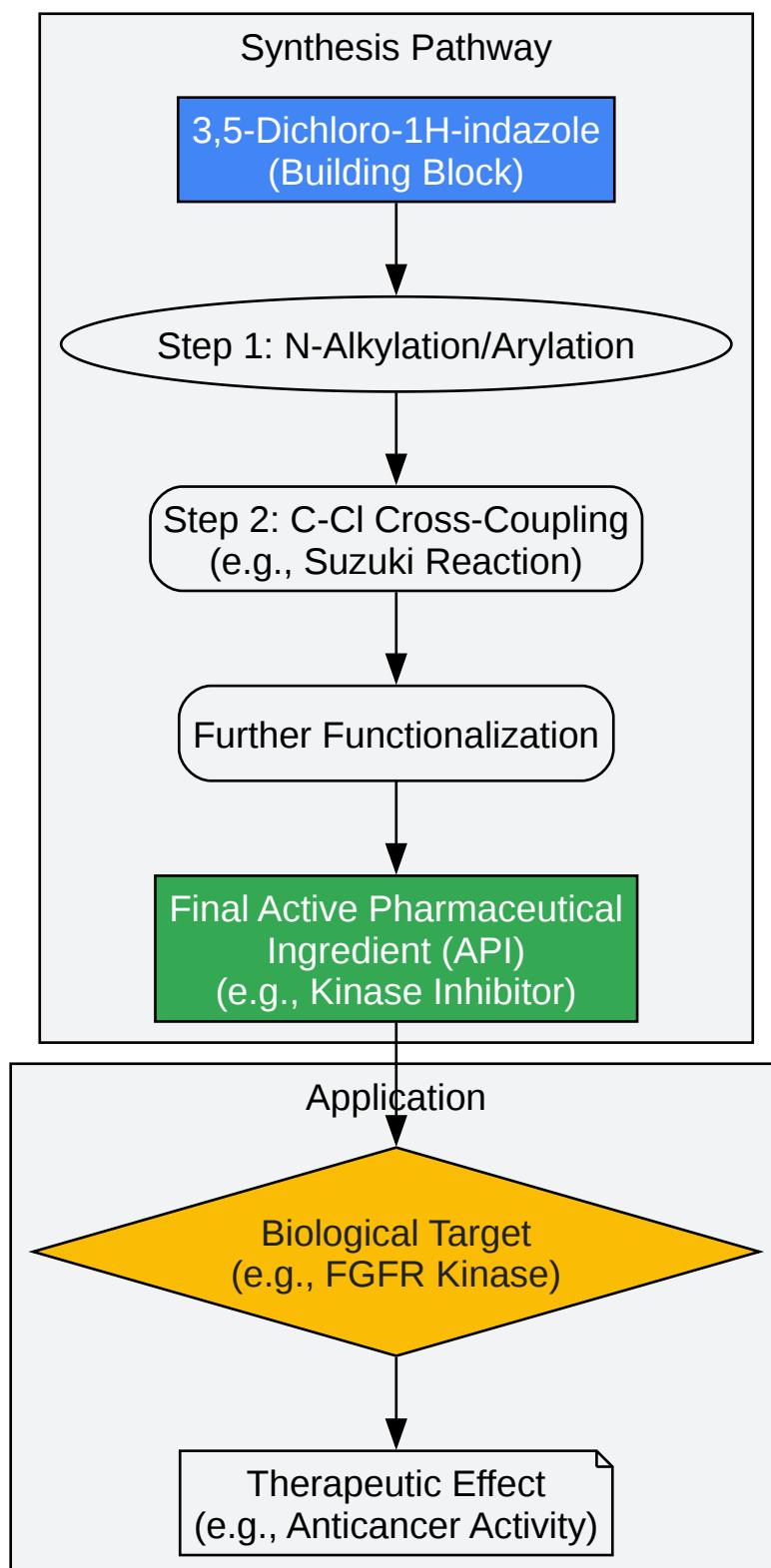
Example Experimental Protocol (Illustrative)

The following is a generalized protocol based on standard organic synthesis procedures for electrophilic halogenation.

- Reaction Setup: To a solution of 1H-indazole in a suitable acidic solvent (e.g., acetic acid), add the chlorinating agent (e.g., sodium hypochlorite solution) dropwise at a controlled temperature (e.g., 0-10 °C).[1][6]
- Monitoring: Monitor the reaction progress using an appropriate technique, such as Thin-Layer Chromatography (TLC), to observe the consumption of the starting material and the formation of the product mixture.
- Workup: Once the reaction is complete, quench the reaction by adding a reducing agent (e.g., sodium sulfite solution) to neutralize any excess chlorinating agent.
- Extraction: Extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, then dry it over an anhydrous salt (e.g., Na_2SO_4).
- Purification: Concentrate the solution under reduced pressure. Purify the resulting crude solid via column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., xylene) to yield pure **3,5-Dichloro-1H-indazole**.[6]

PART 3: Reactivity and Applications in Drug Discovery

3,5-Dichloro-1H-indazole is not typically an end product but rather a valuable building block. The two chlorine atoms serve as versatile synthetic handles for further molecular elaboration through cross-coupling reactions.


Chemical Reactivity

- **N-H Functionalization:** The proton at the N1 position is acidic and can be deprotonated with a base, allowing for alkylation or arylation at this position. This is a common first step in elaborating the indazole scaffold.
- **C-Cl Functionalization:** The chlorine atoms, particularly the one at the C3 position, can be substituted or used in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). This allows for the introduction of various aryl, heteroaryl, or alkyl groups, which is a cornerstone of modern medicinal chemistry for exploring structure-activity relationships (SAR).

Role as a Pharmaceutical Intermediate

The indazole scaffold is a recognized pharmacophore found in numerous FDA-approved drugs. [3][10] Dichloro-substituted indazoles are particularly important in the synthesis of targeted therapies, especially kinase inhibitors.

Several studies highlight the use of indazole derivatives as potent inhibitors of Fibroblast Growth Factor Receptor (FGFR), a tyrosine kinase that is often dysregulated in various cancers.[4][5] For instance, novel 6-(2,6-dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazole derivatives have been synthesized and evaluated as potent FGFR inhibitors.[4][5] While this example has a different substitution pattern, it underscores the strategic importance of chloro-substituted indazoles in accessing these complex and biologically active molecules. **3,5-Dichloro-1H-indazole** provides a rigid core upon which pharmacophoric elements can be precisely positioned to achieve high-affinity binding to therapeutic targets.

[Click to download full resolution via product page](#)

Caption: Logical workflow from building block to biological application.

PART 4: Safety, Handling, and Storage

As with any laboratory chemical, proper handling of **3,5-Dichloro-1H-indazole** is essential.

- **Hazards:** The compound is classified as harmful if swallowed, harmful in contact with skin, and harmful if inhaled.[6][7] It is also categorized as an irritant.[6]
- **Precautions:** Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.[8] Avoid generating dust.
- **Storage:** Store in a cool, dry place in a tightly sealed container. Keep away from incompatible materials such as strong oxidizing agents.[8]

Conclusion

3,5-Dichloro-1H-indazole is more than just a chemical structure; it is a highly strategic and versatile intermediate in synthetic and medicinal chemistry. Its dichlorinated indazole core provides a robust and tunable platform for the construction of complex molecules with significant biological activity. A thorough understanding of its physicochemical properties, synthetic routes, and reactivity is crucial for researchers aiming to leverage this powerful building block in the design and development of next-generation therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
- 2. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis and Biological Evaluation of 6-(2,6-Dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazoles as Potent Fibroblast Growth Factor Receptor Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. echemi.com [echemi.com]
- 7. chemical-label.com [chemical-label.com]
- 8. 3,5-Dichloro-1H-indazole, 95%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 9. PubChemLite - 3,5-dichloro-1h-indazole (C7H4Cl2N2) [pubchemlite.lcsb.uni.lu]
- 10. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis, structure, electrostatic properties and spectroscopy of 3-methyl-4,5,6,7-tetrafluoro-1H-indazole. An experimental and ab initio computational study [] † - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 12. benchchem.com [benchchem.com]
- 13. application.wiley-vch.de [application.wiley-vch.de]
- 14. rsc.org [rsc.org]
- 15. Rhodium(III)-Catalyzed Indazole Synthesis by C–H Bond Functionalization and Cyclative Capture - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Indazole synthesis [organic-chemistry.org]
- To cite this document: BenchChem. [Introduction: The Indazole Scaffold in Modern Chemistry]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1361845#3-5-dichloro-1h-indazole-structural-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com